zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene
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Overview
Description
. This compound belongs to the phthalocyanine family, which is known for its vibrant colors and extensive applications in various fields such as dyes, pigments, and photodynamic therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc(II) phthalocyanine can be synthesized through several methods. One common method involves the reaction of phthalonitrile with zinc salts under high-temperature conditions. The reaction typically takes place in the presence of a solvent such as quinoline or dimethylformamide (DMF) and requires heating to temperatures around 200-300°C .
Industrial Production Methods
In industrial settings, Zinc(II) phthalocyanine is often produced through a sublimation process. This involves purifying the compound by heating it to a high temperature until it sublimates, and then condensing the vapor back into a solid form. This method ensures high purity and is commonly used for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Zinc(II) phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to form different reduced species.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific reaction conditions depending on the substituents involved .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation can lead to the formation of Zinc(III) phthalocyanine, while reduction can produce Zinc(I) phthalocyanine. Substitution reactions can yield a wide range of derivatives with different functional groups attached to the phthalocyanine ring .
Scientific Research Applications
Zinc(II) phthalocyanine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Utilized in the production of dyes, pigments, and photovoltaic cells
Mechanism of Action
The mechanism of action of Zinc(II) phthalocyanine in photodynamic therapy involves the absorption of light, which excites the compound to a higher energy state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can cause damage to cellular components, leading to cell death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Copper(II) phthalocyanine: Similar in structure but contains copper instead of zinc.
Iron(II) phthalocyanine: Contains iron and has different electronic properties.
Manganese(II) phthalocyanine: Contains manganese and is used in different catalytic applications.
Uniqueness
Zinc(II) phthalocyanine is unique due to its specific electronic properties and its ability to generate reactive oxygen species efficiently upon light activation. This makes it particularly useful in photodynamic therapy compared to other phthalocyanines .
Properties
Molecular Formula |
C32H26N8Zn |
---|---|
Molecular Weight |
588.0 g/mol |
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2 |
InChI Key |
SMKOQHWCPDFTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Zn+2] |
Origin of Product |
United States |
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